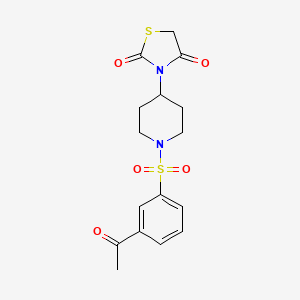

3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Molecular Structure Analysis

Thiazolidin-2,4-dione (TZD), also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The empirical formula of the compound is C16H21N3O2 . The molecular weight is 287.36 (free base basis) .Scientific Research Applications

- Thiazolidine-2,4-dione derivatives have attracted attention due to their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, including inhibition of proliferation and induction of apoptosis .

- Some studies have investigated the antibacterial properties of thiazolidine-2,4-dione derivatives. These compounds may exhibit activity against various bacterial strains, making them interesting candidates for drug development .

- Biofilm formation by bacteria contributes to antibiotic resistance. Researchers have explored the ability of thiazolidine-2,4-dione derivatives to inhibit biofilm formation, potentially providing a novel approach to combating bacterial infections .

- Thiazolidine-2,4-dione derivatives have been evaluated for their antiviral activity. Researchers have assessed their effects against different viruses, including in vitro and in silico studies .

- Some investigations suggest that thiazolidine-2,4-dione derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis .

- Thiazolidine-2,4-dione derivatives are structurally related to thiazolidinediones (TZDs), which are known for their insulin-sensitizing effects. Researchers have explored the potential of these derivatives in managing metabolic disorders like type 2 diabetes .

Anticancer Potential

Antibacterial Activity

Anti-Biofilm Properties

Antiviral Applications

Anti-Inflammatory Effects

Metabolic Disorders and Insulin Sensitization

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activities . They have been used in the design of probes for various biological targets .

Mode of Action

Thiazolidine derivatives have been known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is known to enhance these properties .

Biochemical Pathways

Thiazolidine derivatives have been known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have shown diverse biological responses, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of thiazolidine derivatives can be influenced by factors such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .

properties

IUPAC Name |

3-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-11(19)12-3-2-4-14(9-12)25(22,23)17-7-5-13(6-8-17)18-15(20)10-24-16(18)21/h2-4,9,13H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBRVLVVZHNNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)

![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)

![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)